REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na].[O:10]([CH2:15][CH:16]1[CH2:18][O:17]1)[CH2:11][CH:12]1[CH2:14][O:13]1>O>[C:2]1([CH2:1][O:8][CH2:18][CH:16]2[O:17][CH:12]([CH2:14][OH:13])[CH2:11][O:10][CH2:15]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^1:8|
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
O(CC1OC1)CC1OC1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
continued for 2-1/2 hours
|
Type
|
TEMPERATURE
|
Details
|
the mixture then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 18 hours
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture is extracted with 2×200 ml portions of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The CHCl3 is removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the resulting yellow oil then vacuum distilled through a 10 cm vigreux column
|
Type
|
DISTILLATION
|
Details
|
The fraction distilling at 150°-154° @0.4 mm
|
Type
|
CUSTOM
|
Details
|
is collected
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COCC1COCC(O1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |